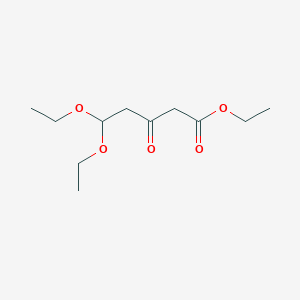

Ethyl 5,5-diethoxy-3-oxopentanoate

CAS No.: 83124-88-3

Cat. No.: VC8297650

Molecular Formula: C11H20O5

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83124-88-3 |

|---|---|

| Molecular Formula | C11H20O5 |

| Molecular Weight | 232.27 g/mol |

| IUPAC Name | ethyl 5,5-diethoxy-3-oxopentanoate |

| Standard InChI | InChI=1S/C11H20O5/c1-4-14-10(13)7-9(12)8-11(15-5-2)16-6-3/h11H,4-8H2,1-3H3 |

| Standard InChI Key | MEUWDIPNEGSWNH-UHFFFAOYSA-N |

| SMILES | CCOC(CC(=O)CC(=O)OCC)OCC |

| Canonical SMILES | CCOC(CC(=O)CC(=O)OCC)OCC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Ethyl 5,5-diethoxy-3-oxopentanoate features a pentanoate backbone substituted at the third carbon with a ketone group () and at the fifth carbon with two ethoxy groups (). The IUPAC name, ethyl 5,5-diethoxy-3-oxopentanoate, reflects this arrangement. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 232.27 g/mol | |

| SMILES | ||

| InChIKey | MEUWDIPNEGSWNH-UHFFFAOYSA-N |

The presence of the β-keto ester moiety () renders the compound susceptible to keto-enol tautomerism, influencing its reactivity in nucleophilic additions and reductions .

Synthesis and Reaction Pathways

Conventional Synthesis Routes

The compound is typically synthesized via a multi-step protocol involving:

-

Claisen condensation: Reaction of ethyl acetoacetate with diethyl oxalate under basic conditions to form a β-keto diester intermediate.

-

Ethoxylation: Nucleophilic substitution of the α-hydrogen adjacent to the ketone with ethoxy groups using ethyl bromide or diethyl sulfate.

A simplified reaction scheme is:

Catalytic Hydrogenation

Ethyl 5,5-diethoxy-3-oxopentanoate can undergo enantioselective hydrogenation to produce chiral β-hydroxy esters, critical precursors in statin synthesis. Using Ru[(R)-BINAP]Cl₂ as a catalyst, hydrogenation at 50 bar H₂ and 50°C achieves up to 98.7% enantiomeric excess (ee) . The reaction proceeds via:

This method highlights the compound’s utility in asymmetric synthesis, particularly for pharmaceutical intermediates .

Comparative Analysis with Structural Analogs

Ethyl 5,5-diethoxy-3-oxopentanoate belongs to a family of β-keto esters with varying alkoxy substituents. Key comparisons include:

The ethoxy groups in ethyl 5,5-diethoxy-3-oxopentanoate enhance solubility in nonpolar solvents compared to methoxy analogs, while the fluorine atoms in the trifluoro derivative increase electrophilicity at the β-carbon .

Applications in Pharmaceutical Chemistry

Statin Intermediate Synthesis

The hydrogenated product of ethyl 5,5-diethoxy-3-oxopentanoate, (R)-ethyl 3-hydroxy-5,5-diethoxypentanoate, serves as a chiral building block for rosuvastatin’s side chain. Subsequent oxidation and ylide formation yield the final statin structure .

Prodrug Development

The compound’s ester groups facilitate hydrolysis to carboxylic acids in vivo, making it a candidate for prodrug formulations. For example, masking acidic functionalities in NSAIDs (e.g., ibuprofen) with ethoxy-keto esters improves oral bioavailability.

Recent Advances and Future Directions

Recent studies focus on:

-

Enzymatic resolution: Using lipases to kinetically resolve racemic mixtures of hydrogenation products, improving ee >99% .

-

Continuous flow synthesis: Microreactor-based protocols to enhance yield and reduce reaction times for large-scale production.

Future research should explore:

-

Green chemistry approaches: Solvent-free reactions or biocatalytic methods to minimize waste.

-

Structure-activity relationships (SAR): Modifying ethoxy groups to optimize pharmacokinetic properties in drug candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume